N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-14-7-10-18-16(11-14)17(23)12-19(26-18)13-5-8-15(25-4)9-6-13/h5-12H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUTTFWNAJGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145138 | |
| Record name | N-[2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923121-47-5 | |
| Record name | N-[2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923121-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core-First Assembly via Cyclocondensation
The chromone nucleus (4H-chromen-4-one) is typically synthesized through Kostanecki-Robinson cyclization, where 2-hydroxyacetophenone derivatives react with acylating agents. For example, 2-hydroxy-4-methoxyacetophenone undergoes condensation with trifluoroacetic anhydride to form the 4-oxo chromone intermediate. This method ensures regioselectivity at position 4 while allowing subsequent functionalization at positions 2 and 6.
Late-Stage Functionalization
Post-cyclization modifications include:
-
Position 2 : Electrophilic aromatic substitution (EAS) with 4-methoxyphenyl groups using Ullmann coupling or Suzuki-Miyaura cross-coupling.
-
Position 6 : Nucleophilic amidation with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions.
Detailed Synthetic Protocols
Synthesis of 6-Amino-2-(4-Methoxyphenyl)-4H-Chromen-4-One
Step 1 : Nitration of 2-(4-methoxyphenyl)-4H-chromen-4-one
A nitration mixture (HNO₃/H₂SO₄, 1:3 v/v) at 75°C for 1 h introduces a nitro group at position 6, yielding 6-nitro-2-(4-methoxyphenyl)-4H-chromen-4-one (87% yield).
Step 2 : Reductive Amination
The nitro group is reduced using SnCl₂·2H₂O in methanol at 60°C for 8 h, producing 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one (92% purity by HPLC).
Amidation with 2,2-Dimethylpropanoyl Chloride
Conditions :
-
Substrate : 6-Amino intermediate (1 eq)
-
Acylating Agent : 2,2-Dimethylpropanoyl chloride (1.2 eq)
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Base : K₂CO₃ (1.5 eq)
-
Solvent : Acetonitrile, 25°C, N₂ atmosphere
Workup :
-
Quench with ice-water
-
Extract with ethyl acetate (3 × 50 mL)
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Dry over Na₂SO₄
-
Purify via silica gel chromatography (hexane:EtOAc, 3:1)
Optimization of Reaction Parameters
Catalytic Systems for Coupling Reactions
Comparative studies show Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura coupling for introducing the 4-methoxyphenyl group (Table 1).
Table 1 : Catalytic Efficiency in Position 2 Functionalization
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 110 | 62 |
| Pd(PPh₃)₄ | None | 80 | 89 |
| NiCl₂(dppe) | dppe | 100 | 71 |
Solvent Effects on Amidation
Polar aprotic solvents (DMF, MeCN) enhance amidation kinetics compared to ethereal solvents (THF, dioxane). MeCN provides optimal balance between reactivity and byproduct suppression.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with retention time 12.7 min.
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses (Table 2).
Table 2 : Cost Breakdown per Kilogram
| Component | Cost (USD) |
|---|---|
| 2-Hydroxy-4-methoxyacetophenone | 420 |
| Trifluoroacetic anhydride | 310 |
| 2,2-Dimethylpropanoyl chloride | 590 |
| Pd(PPh₃)₄ | 1,200 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbonyl groups in the chromen-4-one and amide moieties can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Derivatives
The compound’s structural uniqueness lies in its chromenone scaffold, which differentiates it from other heterocyclic systems. Below is a comparative analysis with key analogues:
Functional Group and Pharmacophore Analysis
- Chromenone vs.
- 4-Methoxyphenyl Group : This substituent is conserved in multiple analogues (e.g., benzothiazole derivatives in ), suggesting its role in hydrophobic interactions and metabolic stability.
- 2,2-Dimethylpropanamide : A common motif in kinase inhibitors (e.g., pyrrolopyrimidines in ), this group improves solubility and hydrogen-bonding capacity versus smaller acyl chains.
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 365.44 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The chromenone core facilitates binding to various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group enhances binding affinity, while the dimethylpropanamide moiety may influence bioavailability and solubility.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation: The compound has been shown to reduce the growth rate of various cancer cell lines.
- Induction of Apoptosis: Mechanisms involving caspase activation and mitochondrial pathway engagement have been observed.
Case Study Example:
A recent study evaluated the effects of the compound on MGC-803 gastric cancer cells, demonstrating a dose-dependent inhibition of cell viability at concentrations above 50 μM, with an IC50 value determined to be approximately 30 μM .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to reduced inflammation in various models.
Research Findings:
A study assessing the anti-inflammatory effects found that treatment with the compound led to a significant decrease in TNF-alpha levels in LPS-stimulated macrophages .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MGC-803 cells | |
| Anti-inflammatory | Reduced TNF-alpha levels |
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 30 μM | Significant reduction in TNF-alpha levels |
| N-[2-(3-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide | 35 μM | Moderate reduction |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the chromenone core via cyclization of substituted 2-hydroxyacetophenones.
- Step 2 : Introduction of the 4-methoxyphenyl group at position 2 using Friedel-Crafts alkylation or Suzuki coupling .
- Step 3 : Amidation at position 6 with 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., THF, DMF) using coupling agents like HATU or DCC .
- Key Challenges : Protecting group strategies for the chromenone’s ketone and controlling regioselectivity during functionalization.
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths, angles, and packing interactions. An ORTEP diagram can confirm the chromenone’s planar structure and amide geometry .
- Spectroscopy :
- NMR : NMR (DMSO-) shows characteristic peaks: δ 8.2–8.5 ppm (chromenone H), δ 3.8 ppm (OCH), δ 1.2–1.4 ppm (C(CH)) .
- HRMS : Exact mass confirmation (e.g., [M+H] calculated for CHNO: 378.1705) .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL (for small-molecule refinement) and WinGX for validating anisotropic displacement parameters. Discrepancies in thermal parameters may indicate disorder or twinning .
- Validation Metrics : Check R-factor convergence (<5%), Fo-Fc maps for residual electron density, and PLATON’s ADDSYM to detect missed symmetry .
- Example : A 2025 study resolved thermal ellipsoid mismatches in chromenone derivatives by re-examizing hydrogen-bonding networks with Olex2 .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Methodological Answer :
- Catalysis : Use Pd(PPh) for Suzuki-Miyaura coupling (80–90% yield) to attach aryl groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency compared to THF .
- Table : Yield Comparison
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Amidation | DMF | HATU | 92 |
| Amidation | THF | DCC | 75 |
Q. How to analyze conflicting bioactivity data across enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use dose-response curves (IC) with positive controls (e.g., staurosporine for kinases).
- Structural Analogs : Compare with derivatives (e.g., N-(4-aminophenyl)-2,2-dimethylpropanamide) to identify SAR trends. Reduced activity may stem from steric hindrance from the chromenone core .
- Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across replicates .
Data Analysis & Experimental Design
Q. What methodologies address low solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable esters at the amide group to enhance solubility .
- Validation : Dynamic Light Scattering (DLS) confirms nanoparticle dispersion stability .
Q. How to validate molecular docking predictions for this compound’s enzyme targets?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Glide with chromenone’s crystal structure as a rigid backbone.
- Experimental Cross-Check : Compare docking scores (e.g., binding energy < -7 kcal/mol) with SPR (Surface Plasmon Resonance) binding constants (K) .
- Case Study : A 2024 study linked docking-predicted H-bonding with Tyr-831 in EGFR to SPR-validated K = 12 nM .
Crystallography & Computational Challenges
Q. What are common pitfalls in refining hydrogen-bonding networks for this compound?
- Methodological Answer :
- Hydrogen Placement : Use SHELXL’s HFIX command for constrained H-atom refinement.
- Disorder Handling : Apply PART instructions for disordered methoxyphenyl or amide groups .
- Validation : Check R (<0.05) and CC/FF plots in PLATON .
Biological Activity & Mechanisms
Q. What methodologies confirm the compound’s role in ROS-mediated apoptosis?
- Methodological Answer :
- Flow Cytometry : Use DCFH-DA staining to quantify intracellular ROS levels.
- Western Blot : Validate apoptosis markers (e.g., cleaved caspase-3) in treated cancer cells .
- Control Experiments : Co-treatment with NAC (ROS scavenger) reverses apoptosis, confirming mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
